3-Bromo-6-chloro-2-methoxypyridine
Overview
Description
3-Bromo-6-chloro-2-methoxypyridine: is an organic compound with the molecular formula C6H5BrClNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-methoxypyridine typically involves the halogenation of 2-methoxypyridine. One common method includes the bromination and chlorination of 2-methoxypyridine under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine, often with a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade halogenating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 3-Bromo-6-chloro-2-methoxypyridine is widely used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the creation of compounds with specific desired properties .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methoxypyridine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in coupling reactions, the bromine and chlorine atoms facilitate the formation of new carbon-carbon bonds. In biological systems, its derivatives may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-6-chloro-3-methoxypyridine
- 3-Bromo-6-chloro-2-methylpyridine
- 6-Chloro-2-methoxypyridine-3-boronic acid
Comparison: 3-Bromo-6-chloro-2-methoxypyridine is unique due to the specific positioning of its bromine, chlorine, and methoxy groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and properties compared to similar compounds. For instance, the presence of the methoxy group at the 2-position can influence the electron density of the pyridine ring, affecting its reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
3-bromo-6-chloro-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCVTFQTUUYXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682493 | |
Record name | 3-Bromo-6-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211526-62-3 | |
Record name | 3-Bromo-6-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.